molecular formula C11H16BN3O2 B1471020 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester CAS No. 1638360-07-2

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester

Cat. No.: B1471020
CAS No.: 1638360-07-2
M. Wt: 233.08 g/mol
InChI Key: MHKVFOLXIHFKRC-UHFFFAOYSA-N
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Description

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary targets of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester are various biochemical pathways where it acts as a reagent. It is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Mode of Action

This compound is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is a part of the Suzuki–Miyaura cross-coupling reaction, which is a key method in forming carbon-carbon bonds. This reaction is used in various biochemical pathways, especially in the synthesis of biologically active compounds .

Pharmacokinetics

It’s important to note that the compound’s success in suzuki–miyaura cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is crucial in the synthesis of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH and temperature. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant to various functional groups . .

Biochemical Analysis

Biochemical Properties

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly as a reagent in the preparation of various bioactive molecules. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is used in the synthesis of aminothiazoles, which are γ-secretase modulators, and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . These interactions are typically characterized by the formation of stable boron-carbon bonds, which are essential for the compound’s reactivity and stability in biochemical environments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit TGF-β1 and active A signaling pathways, which are critical for cell growth and differentiation . Additionally, its role as a c-Met kinase inhibitor highlights its potential in cancer treatment, where it can alter gene expression and disrupt cellular metabolism to inhibit tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its interaction with c-Met kinase involves the inhibition of the enzyme’s activity, leading to reduced phosphorylation of downstream signaling molecules . This inhibition can result in changes in gene expression, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its reactivity can decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates target pathways without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound undergoes metabolic transformations that can affect its reactivity and stability. For example, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical behavior and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with target enzymes and proteins, ultimately determining its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester typically involves the reaction of 1-methylpyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction is carried out in the presence of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester is unique due to its cyano group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-14-15(9)5/h7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKVFOLXIHFKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638360-07-2
Record name 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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